(Azidomethyl)cyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
azidomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azidomethyl Cyclopropane
Precursor Synthesis and Functionalization Pathways
The most common and scalable syntheses of (azidomethyl)cyclopropane rely on a two-step functionalization pathway starting from a more readily available cyclopropane (B1198618) derivative. This involves the initial formation of a halomethylcyclopropane, which then undergoes nucleophilic substitution to introduce the azide (B81097) moiety.
The synthesis of halomethylcyclopropane precursors is a critical first step. A prevalent method involves the conversion of hydroxymethylcyclopropane to a more reactive halomethyl intermediate, typically chloromethylcyclopropane. This transformation is often accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) in a suitable solvent like methylene (B1212753) chloride. The reaction generally proceeds at low temperatures (0-10°C) before being brought to reflux to ensure complete conversion.
Another approach is the direct radical halogenation of methylcyclopropane. solubilityofthings.comchegg.comchegg.com This method introduces a halogen atom onto the methyl group. However, controlling the reaction conditions is crucial to prevent undesirable side reactions, such as the cleavage of the strained cyclopropane ring. The high reactivity of the cyclopropane ring means that temperature and the choice of halogenating agent must be carefully managed to favor substitution on the methyl group over ring-opening. solubilityofthings.com
Table 1: Synthesis of Chloromethylcyclopropane from Hydroxymethylcyclopropane
| Reactant | Reagent | Solvent | Temperature | Conditions | Product |
|---|
This interactive table summarizes the reaction conditions for a common method of preparing chloromethylcyclopropane.
With the halomethylcyclopropane precursor in hand, the azide group is introduced via a nucleophilic substitution reaction. masterorganicchemistry.com The most common strategy employs sodium azide (NaN₃) as the azide source. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.
The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displaces the halide ion (e.g., Cl⁻) as the leaving group. To enhance reaction rates and improve efficiency, especially in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide may be employed. Careful temperature control, typically between 50-60°C, is necessary to promote the reaction while minimizing the risk of azide decomposition.
Table 2: Nucleophilic Azidation of Chloromethylcyclopropane
| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |
|---|
This interactive table outlines the typical conditions for the synthesis of this compound via nucleophilic azidation.
The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. nih.govnih.govnih.govorganic-chemistry.org Methodologies have been developed to control both the absolute (enantioselective) and relative (diastereoselective) stereochemistry of the cyclopropane ring and its substituents.
Enantioselective strategies aim to produce one enantiomer of a chiral molecule in excess over the other. A powerful approach for synthesizing chiral cyclopropane derivatives begins with an enantiomerically pure starting material. For instance, the synthesis of 2'-substituted (S)-CCG-IV analogues, which contain a chiral azidomethylcyclopropane core, starts from optically active (R)-epichlorohydrin. nih.gov The stereochemistry of the starting material directs the formation of the cyclopropane ring, and subsequent functional group manipulations, including the introduction of the azide, preserve the stereochemical integrity, yielding enantiomerically pure products. nih.gov
Another advanced method involves the enantioselective copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane, which can be adapted for the synthesis of trifluoromethyl-cyclopropylamines. nih.gov The resulting chiral cyclopropylboronates are versatile intermediates that can be converted to the corresponding azides, thereby providing an enantioselective route to these valuable compounds. nih.gov
Diastereoselective synthesis is concerned with controlling the stereochemical outcome at multiple stereocenters within a molecule. In the context of this compound, this often involves controlling the cis or trans relationship between substituents on the cyclopropane ring.
One notable method is the rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide, which produces 1-aryl-2-amino-cyclopropane carboxylates with very high trans-selectivity (>98:2 dr). organic-chemistry.org Although this example produces an amino group, the principles can be extended to azido-containing analogues. The choice of catalyst and substrates strongly influences the diastereomeric ratio of the products. organic-chemistry.org Similarly, diastereoselective cyclopropanation reactions using dehydroamino acids and diazo compounds generated in situ have been developed to produce cyclopropane amino acids with high stereocontrol. nih.gov These methods can be adapted to create azido (B1232118) derivatives by using appropriate starting materials or through post-cyclopropanation functional group interconversion.
Stereoselective Synthesis of Chiral this compound Derivatives
Alternative Synthetic Routes and Methodological Innovations
Beyond the standard functionalization of pre-formed cyclopropanes, alternative routes offer different pathways to the this compound core and its derivatives. One significant alternative is the Michael-Initiated Ring Closure (MIRC) reaction. lookchem.com This method can be used to synthesize β-azidocyclopropanecarboxylates from β-bromoalkylidene malonates. lookchem.com
In this process, sodium azide acts as the Michael donor, adding to the activated olefin. The resulting intermediate carbanion then undergoes an intramolecular nucleophilic substitution, displacing the bromide leaving group to form the cyclopropane ring. lookchem.com This one-pot reaction provides a facile route to functionalized azidocyclopropanes under mild conditions, which are valuable precursors for β-aminocyclopropanecarboxylic acids. lookchem.com A key advantage of the MIRC reaction is its ability to construct the substituted cyclopropane ring and introduce the azide functionality in a single, concerted process.
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| (R)-epichlorohydrin |
| 2'-substituted (S)-CCG-IV analogues |
| Alkenyl boronates |
| Aryldiazoacetates |
| β-aminocyclopropanecarboxylic acids |
| β-azidocyclopropanecarboxylates |
| β-bromoalkylidene malonates |
| Chloromethylcyclopropane |
| Dehydroamino acids |
| Diazo compounds |
| Dimethylformamide (DMF) |
| Hydroxymethylcyclopropane |
| Methylcyclopropane |
| N-vinylphthalimide |
| Sodium azide |
| Tetrabutylammonium bromide |
| Thionyl chloride |
| Trifluorodiazoethane |
| Trifluoromethyl-cyclopropylamines |
Cyclopropanation Reactions Incorporating Azide Precursors
A primary strategy for synthesizing this compound involves the direct cyclopropanation of olefins using reagents that already contain the azide or a precursor. This approach is advantageous as it constructs the core cyclopropane ring and installs the desired functionality in a single step.
One common method is the Simmons-Smith cyclopropanation and its variations. This reaction typically involves the use of a dihaloalkane and a zinc carbenoid to an alkene. purdue.edumdpi.com For the synthesis of this compound, this would conceptually involve a reagent that can deliver a "CH-CH₂N₃" unit to an alkene, though direct application with an azido-carbenoid can be challenging due to the reactivity of the azide group.
A more prevalent approach is the transition metal-catalyzed cyclopropanation of alkenes with diazo compounds. unimi.itresearchgate.net While not directly using an azide precursor in the carbene source, this method is fundamental to forming the cyclopropane ring, which can then be functionalized. For instance, a cyclopropane-containing ester formed via this method can be converted to the corresponding alcohol and subsequently to the azide. Catalysts based on rhodium, copper, and iron have shown high efficacy in these transformations. unimi.it The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction. unimi.it
Another key strategy is the Michael-induced ring closure (MIRC) reaction. researchgate.netrsc.org This method involves the reaction of a Michael acceptor with a nucleophile, leading to a cyclopropane ring. By choosing appropriate starting materials, a cyclopropane with a suitable functional group for conversion to an azidomethyl group can be synthesized.
The table below summarizes key aspects of these cyclopropanation strategies.
| Cyclopropanation Method | Key Reagents | Catalyst Examples | Key Features |
| Simmons-Smith Reaction | Dihaloalkane, Zinc Carbenoid | None (stoichiometric zinc) | Well-established, diastereoselective with directing groups. purdue.edumdpi.com |
| Transition Metal-Catalyzed | Diazo compounds, Alkenes | Rh₂(OAc)₄, Cu(acac)₂, Fe-based catalysts | High efficiency, tunable stereoselectivity. unimi.itresearchgate.net |
| Michael-Induced Ring Closure | Michael Acceptor, Nucleophile | Base or Organocatalyst | Forms highly functionalized cyclopropanes. researchgate.netrsc.org |
Modifications of Existing Cyclopropyl (B3062369) Azide Structures
An alternative and widely used approach to this compound is the modification of a pre-formed cyclopropane ring. This typically involves the nucleophilic substitution of a suitable leaving group on a cyclopropylmethyl derivative with an azide salt.
The most common precursor is (bromomethyl)cyclopropane or (iodomethyl)cyclopropane , which can be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield this compound. masterorganicchemistry.com This is a standard Sₙ2 reaction, and its efficiency depends on the nature of the leaving group and the reaction conditions.
Another pathway involves the conversion of cyclopropanemethanol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with sodium azide provides the desired product. This two-step process is often very efficient.
Furthermore, ring-opening reactions of activated cyclopropanes with the azide ion can serve as an entry to functionalized azides, which can then be further manipulated to obtain the target molecule. thieme-connect.com For instance, donor-acceptor cyclopropanes can be opened by nucleophilic attack of an azide ion. thieme-connect.com
Below is a table outlining common modifications of existing cyclopropyl structures.
| Starting Material | Reagent | Product | Reaction Type |
| (Bromomethyl)cyclopropane | Sodium Azide | This compound | Sₙ2 Substitution |
| Cyclopropanemethanol | 1. TsCl, base 2. NaN₃ | This compound | O-Tosylation followed by Sₙ2 Substitution |
| Donor-Acceptor Cyclopropane | Sodium Azide | Ring-opened azide adduct | Nucleophilic Ring Opening thieme-connect.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of cyclopropane derivatives to minimize environmental impact. thieme-connect.de These principles focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste. thieme-connect.decolab.ws
For the synthesis of this compound, green chemistry approaches can be implemented in several ways:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or performing reactions under solvent-free conditions can significantly reduce the environmental footprint. thieme-connect.de
Biocatalysis: The use of enzymes or whole-cell systems for cyclopropanation reactions is a promising green alternative. nih.gov Engineered myoglobin (B1173299) catalysts have been shown to catalyze cyclopropanation with high stereoselectivity. nih.gov
Photocatalysis and Electrocatalysis: These methods utilize light or electricity as energy sources, often allowing for milder reaction conditions and avoiding the use of stoichiometric chemical reagents. thieme-connect.dersc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic cyclopropanation reactions are generally more atom-economical than stoichiometric methods.
The solid-state photodenitrogenation of crystalline 1-pyrazolines represents a green method for generating cyclopropanes, potentially applicable to precursors of this compound. nih.gov This solvent-free approach offers high stereospecificity. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. thieme-connect.de |
| Alternative Energy Sources | Photocatalysis, electrocatalysis, mechanochemistry. thieme-connect.dersc.org |
| Biocatalysis | Engineered enzymes for stereoselective cyclopropanation. nih.gov |
| Atom Economy | Preference for catalytic methods over stoichiometric ones. |
Catalyst Systems and Reaction Conditions Optimization
The optimization of catalyst systems and reaction conditions is paramount for achieving high yields, selectivity, and purity in the synthesis of this compound.
Transition Metal Catalysis in Azide Formation
While the direct formation of the azide group is typically a nucleophilic substitution, transition metals can play a crucial role in the synthesis of the cyclopropane precursor. As mentioned earlier, transition metal-catalyzed cyclopropanation is a powerful tool. unimi.itresearchgate.net
Copper(I) catalysts are known to be effective in various organic reactions, including cycloadditions involving azides.
Rhodium(II) carboxylates , such as Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds to form carbenes for cyclopropanation.
Iron-based catalysts are emerging as a more sustainable and less toxic alternative to noble metal catalysts for cyclopropanation reactions. unimi.it A heterogeneous Fe-based nitrogen-doped carbon-supported catalyst has been successfully employed for the cyclopropanation of alkenes. unimi.it
The choice of ligands for the metal center is critical in asymmetric catalysis to control the enantioselectivity of the cyclopropanation.
Phase Transfer Catalysis in Azidomethylation
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents that are in different, immiscible phases. crdeepjournal.org For the synthesis of this compound via nucleophilic substitution, PTC can be highly beneficial. crdeepjournal.orgnih.gov
In the reaction of a cyclopropylmethyl halide (soluble in an organic solvent) with sodium azide (soluble in an aqueous phase), a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the azide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.orgmdpi.com This can lead to increased reaction rates, milder reaction conditions, and improved yields. crdeepjournal.org The use of chiral phase transfer catalysts can also enable enantioselective synthesis. researchgate.net
Solvent Effects and Temperature Control in Azidation
The choice of solvent and the control of temperature are critical parameters in the azidation step.
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used for Sₙ2 reactions involving azide salts. masterorganicchemistry.com These solvents effectively solvate the cation of the azide salt, leaving the azide anion more nucleophilic. However, these solvents must be anhydrous to prevent side reactions. The rate of Simmons-Smith cyclopropanation, a related reaction for forming the cyclopropane ring, is known to decrease with increasing solvent basicity, with dichloromethane (B109758) and 1,2-dichloroethane (B1671644) being common choices. mdpi.com
Temperature: The temperature of the azidation reaction needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the thermally sensitive azide product. For many azidation reactions, low to moderate temperatures (e.g., 0-100 °C) are employed. bibliotekanauki.pl For instance, in the synthesis of tetra functional glycidylazide polymer (t-GAP), a reaction temperature of 90 °C was found to be optimal. bibliotekanauki.pl
The following table provides a summary of the optimization parameters.
| Parameter | Influence on Synthesis | Examples of Optimal Conditions |
| Catalyst | Controls rate and selectivity of cyclopropanation. | Rh₂(OAc)₄, Fe-N-C, Cu(I) salts. unimi.it |
| Phase Transfer Catalyst | Enhances reaction rate in biphasic systems. | Tetrabutylammonium bromide. mdpi.com |
| Solvent | Affects nucleophilicity and reaction rate. | DMF, DMSO for azidation; CH₂Cl₂ for cyclopropanation. mdpi.commasterorganicchemistry.com |
| Temperature | Balances reaction rate and product stability. | 0-5 °C to minimize side reactions; 90 °C for specific azidations. bibliotekanauki.pl |
Transformative Reactions and Derivatives of Azidomethyl Cyclopropane
Click Chemistry Applications and Triazole Formation
The most prominent application of (azidomethyl)cyclopropane in click chemistry is its participation in azide-alkyne cycloaddition reactions to form stable 1,2,3-triazole rings. This transformation can be achieved through several catalytic and catalyst-free methods, each offering distinct advantages in terms of regioselectivity and reaction conditions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and high yields. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, facilitated by a copper(I) catalyst, to exclusively form the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate.
A key feature of the CuAAC reaction is its exceptional regioselectivity, yielding the 1,4-disubstituted 1,2,3-triazole as the sole product. This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The mechanism of CuAAC is not a concerted cycloaddition but a stepwise process involving copper-acetylide intermediates.
The reaction is robust and tolerates a wide array of functional groups, making it suitable for the synthesis of complex molecules. For this compound, a primary azide, the reaction proceeds efficiently with various terminal alkynes under standard CuAAC conditions. The small, non-hindered nature of the cyclopropylmethyl group allows for facile access to the azide moiety, leading to high conversion rates.
| Alkyne Reactant | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| Propargyl alcohol | CuI, DIPEA | CH₂Cl₂ | 98 |
| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 92 |
| 3-Butyn-1-ol | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 96 |
To improve the efficiency and kinetics of the CuAAC reaction, and to stabilize the active Cu(I) oxidation state, various ligands are often employed. These ligands can accelerate the reaction, particularly in biological applications where low reactant concentrations are common. For sterically demanding or less reactive azides, specialized catalyst systems have been developed. While this compound is not particularly hindered, the use of ligands can still be beneficial for optimizing reaction conditions.
Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate (BPS). These ligands prevent the disproportionation and oxidation of Cu(I) and can increase the effective concentration of the catalyst. N-heterocyclic carbene (NHC) complexes of copper have also been shown to be highly effective catalysts, sometimes allowing for lower catalyst loadings and faster reaction times.
| Ligand/Catalyst System | Key Features | Typical Application |
|---|---|---|
| TBTA (Tris(benzyltriazolylmethyl)amine) | Stabilizes Cu(I), enhances reaction rate. | Organic solvents |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, accelerates reaction in aqueous media. | Bioconjugation |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Highly water-soluble, accelerates reaction and reduces cytotoxicity. | Live-cell imaging |
| Cu/NHC (Copper N-heterocyclic carbene complexes) | High activity, effective for hindered substrates. | Complex molecule synthesis |
To address the cytotoxicity associated with copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclooctyne (B158145) to accelerate the reaction with an azide. The driving force for the reaction is the release of this ring strain upon formation of the more stable triazole ring.
Commonly used strained alkynes include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO). The reaction of this compound in a SPAAC reaction would proceed with these strained alkynes to form a triazole product. The kinetics of SPAAC are generally slower than CuAAC, but the absence of a metal catalyst makes it ideal for in vivo applications. The rate of the SPAAC reaction is primarily dependent on the structure of the strained alkyne, with more strained systems reacting faster.
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, offering a different regioselectivity. Unlike CuAAC which yields 1,4-disubstituted triazoles, RuAAC exclusively produces the 1,5-disubstituted isomer. This reaction is particularly useful for the synthesis of fully substituted 1,2,3-triazoles, as it can tolerate both terminal and internal alkynes.
The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). The reaction mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. As a primary azide, this compound is an excellent substrate for RuAAC reactions with a variety of alkynes.
| Azide | Alkyne | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CpRuCl(PPh₃)₂ | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 98 |
| This compound | 1-Hexyne | CpRuCl(COD) | 1-(Cyclopropylmethyl)-5-butyl-1H-1,2,3-triazole | ~95 |
| Ethyl Azidoacetate | Methyl Propiolate | Cp*RuCl(PPh₃)₂ | Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate | 91 |
Beyond cycloaddition reactions, the azide group of this compound can participate in other transformations that fall under the broad definition of click chemistry. These reactions are also characterized by high efficiency and selectivity.
Staudinger Ligation: The Staudinger ligation is a reaction between an azide and a triarylphosphine that has been engineered to form a stable amide bond. The classical Staudinger reaction reduces an azide to an amine. However, by incorporating an electrophilic trap (e.g., a methyl ester) ortho to the phosphorus atom on one of the aryl rings, the intermediate aza-ylide is trapped intramolecularly to form an amide linkage. This reaction is highly bioorthogonal, as both azides and phosphines are absent in biological systems.
Aza-Wittig Reaction: The aza-Wittig reaction involves the reaction of an iminophosphorane (formed from an azide and a phosphine) with a carbonyl compound to produce an imine. This reaction is analogous to the standard Wittig reaction. The reaction of this compound with triphenylphosphine (B44618) would generate the corresponding iminophosphorane, which can then react with aldehydes or ketones to form imines with the cyclopropylmethyl group attached to the nitrogen atom. This provides a powerful method for the synthesis of N-substituted imines.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cyclopropyl (B3062369) Azides
Reduction and Amination Pathways
The azide group of this compound serves as a masked primary amine, which can be revealed through various reductive processes. This transformation is fundamental to the synthesis of cyclopropylmethylamine and its derivatives, which are important structural motifs in medicinal chemistry. tymcdonald.com
The primary product from the reduction of this compound is (aminomethyl)cyclopropane. This compound is a key precursor for a wide range of more complex molecules. The resulting primary amine is nucleophilic and can readily undergo further reactions such as acylation, alkylation, and arylation to yield a diverse library of cyclopropane-containing amides, secondary and tertiary amines, and other nitrogen-containing compounds. mdpi.comrsc.org The synthesis of these derivatives is crucial for developing new pharmaceuticals and agrochemicals, as the cyclopropane (B1198618) ring often imparts unique conformational constraints and metabolic stability. nih.gov For example, an efficient four-step synthesis has been described to produce racemic Z and E forms of 1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropane, which were subsequently used to prepare dichloroplatinum(II) complexes for evaluation in cell-growth inhibition studies. rsc.org
Several methods are available for the reduction of the azide group in this compound, with the choice of reagent being critical for achieving chemoselectivity, especially in the presence of other sensitive functional groups.
Common reductive methodologies include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is highly efficient but can sometimes affect other reducible groups like alkenes or alkynes if present in the molecule.
Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. The Staudinger reaction is known for its exceptional mildness and high chemoselectivity, tolerating most other functional groups.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. osti.gov However, their high reactivity limits their use in molecules with sensitive functional groups such as esters, ketones, or nitriles. Softer hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can sometimes offer a milder alternative.
The selection of the appropriate reductive method is crucial for the successful synthesis of complex molecules incorporating the (aminomethyl)cyclopropane scaffold, ensuring that only the azide group is transformed while the rest of the molecular structure remains intact.
| Methodology | Reagents | Key Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean byproducts | May reduce other functional groups (e.g., C=C bonds) |
| Staudinger Reaction | PPh₃, then H₂O | Very mild, excellent chemoselectivity | Stoichiometric amounts of phosphine required, phosphine oxide byproduct can complicate purification |
| Metal Hydride Reduction | LiAlH₄ | Powerful and fast | Low chemoselectivity, reacts with many functional groups |
[3+2] Cycloaddition Reactions Beyond Alkynes
The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. wikipedia.orgyoutube.com While its reaction with alkynes to form triazoles (a "click" reaction) is well-known, this compound also participates in [3+2] cycloadditions with other unsaturated systems, such as nitriles and olefins.
The [3+2] cycloaddition between an organic azide and a nitrile is a well-established method for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netnih.gov In this reaction, this compound would react with a nitrile in the presence of a Lewis or Brønsted acid catalyst to form a 5-substituted-1-(cyclopropylmethyl)-1H-tetrazole. organic-chemistry.org The reaction mechanism is a concerted process where the azide adds across the carbon-nitrogen triple bond of the nitrile. nih.gov This transformation is a powerful tool for creating highly functionalized heterocyclic compounds, as tetrazoles are recognized as important pharmacophores and bioisosteres for carboxylic acids in drug design. nih.gov Fused tetrazoles can also act as azide surrogates in certain cycloaddition reactions. nih.govscilit.com
Organic azides readily undergo 1,3-dipolar cycloaddition with olefins to yield triazolines. chempedia.info this compound can react with various electron-rich or electron-deficient alkenes. The regioselectivity of the addition is governed by the electronic properties of the substituents on the olefin. These triazoline intermediates are often unstable and can lose nitrogen gas upon heating or photolysis to form aziridines or enamines. The reaction represents a versatile method for synthesizing nitrogen-containing heterocycles and functionalized amines. chempedia.info
Other potential dipolarophiles for reaction with this compound include imines, carbonyls, and other heteroatom-containing pi systems. wikipedia.org The reactivity in these cases is influenced by frontier molecular orbital interactions between the azide (the 1,3-dipole) and the dipolarophile. wikipedia.org For instance, reactions with strained alkylidene cyclopropanes have been studied theoretically, showing that the loss of ring strain can influence the activation energy of the cycloaddition. nih.gov
| Dipolarophile | Product Class | Significance |
|---|---|---|
| Nitrile (R-C≡N) | Tetrazole | Forms bioisosteres of carboxylic acids, important in medicinal chemistry. nih.gov |
| Olefin (Alkene) | Triazoline | Precursor to aziridines and complex amines. chempedia.info |
| Other Dipolarophiles (Imines, Carbonyls) | Various N-heterocycles | Provides access to diverse heterocyclic scaffolds. wikipedia.org |
Ring-Opening and Rearrangement Reactions of the Cyclopropane Moiety
The cyclopropane ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions under various conditions. nih.gov This reactivity can be harnessed to synthesize more complex acyclic or larger ring systems. The presence of substituents, such as the azidomethyl group, can influence the regioselectivity and stereoselectivity of these transformations.
Ring-opening of the cyclopropane moiety can be initiated by:
Electrophiles and Acids: Brønsted or Lewis acids can protonate or coordinate to the cyclopropane ring, facilitating cleavage of a C-C bond to form a carbocationic intermediate. digitellinc.comrsc.org This intermediate can then be trapped by a nucleophile or undergo rearrangement. Donor-acceptor cyclopropanes are particularly prone to this type of reaction. nih.gov
Radical Initiators: Radical species can add to the cyclopropane ring, leading to a ring-opened radical intermediate. beilstein-journals.orgnih.gov This pathway is common in reactions involving methylenecyclopropanes or vinylcyclopropanes, where the initial radical addition occurs at the double bond. osti.govbeilstein-journals.org
Thermal or Photochemical Conditions: High temperatures or UV irradiation can provide the energy needed to cleave the strained C-C bonds of the cyclopropane ring, often leading to rearrangements. For instance, the Cloke-Wilson rearrangement describes the thermal conversion of cyclopropyl ketones or imines into dihydrofurans or pyrrolines, respectively. nih.gov While this compound itself doesn't contain a carbonyl or imine, derivatives formed from it could undergo such rearrangements.
A potential rearrangement involving the azide group itself is the Curtius rearrangement, which transforms an acyl azide into an isocyanate. nih.gov Although this involves the azide on a carbonyl group rather than a methyl group, it highlights the complex interplay of reactivity that can be designed into molecules containing both cyclopropane and azide functionalities.
Nitrene Formation and Subsequent Reactivity
The azide functional group in this compound is a precursor to a highly reactive intermediate known as a nitrene. Nitrenes are the nitrogen analogs of carbenes and are characterized by a neutral, monovalent nitrogen atom with a sextet of electrons.
Nitrenes are typically generated by the thermal or photochemical decomposition of azides. This process involves the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process.
Thermal Decomposition: When heated, this compound is expected to lose N₂ to form the corresponding cyclopropylmethylnitrene. The temperature required for this decomposition depends on the specific structure of the azide.
Photochemical Decomposition: Alternatively, irradiation with ultraviolet (UV) light can also induce the decomposition of the azide to the nitrene. This method often allows for the generation of nitrenes at lower temperatures than thermal methods.
The formation of the nitrene is a key step that unlocks a variety of subsequent reactions.
Once formed, cyclopropyl nitrenes are highly reactive and can undergo a variety of transformations, with insertion reactions being a prominent pathway. These reactions involve the insertion of the nitrene into a carbon-hydrogen (C-H) bond.
Intramolecular C-H Insertion: The cyclopropylmethylnitrene generated from this compound can undergo intramolecular insertion into the C-H bonds of the cyclopropane ring or the methylene (B1212753) bridge. This can lead to the formation of bicyclic amine products.
Intermolecular C-H Insertion: In the presence of other organic molecules, the cyclopropyl nitrene can insert into the C-H bonds of the surrounding molecules. The selectivity of this intermolecular insertion depends on the nature of the C-H bond (primary, secondary, or tertiary) and the electronic properties of the nitrene.
These insertion reactions are a powerful tool for the formation of new carbon-nitrogen bonds and the synthesis of complex nitrogen-containing molecules.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation for Synthesis and Transformations
The synthesis and subsequent reactions of (azidomethyl)cyclopropane are governed by mechanisms that can be effectively modeled and understood through computational chemistry. The formation of the molecule typically proceeds via nucleophilic substitution, while its transformations often involve the unique reactivity of either the azide (B81097) group or the strained cyclopropane (B1198618) ring.
The primary route to synthesizing this compound involves the azidation of a cyclopropylmethyl halide or sulfonate, such as (bromomethyl)cyclopropane, with an azide salt. This reaction predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. Computational modeling is crucial for characterizing the geometry and energy of the transition state in this process.
In the SN2 transition state, the nucleophilic azide ion attacks the carbon atom bearing the leaving group from the backside. This leads to a trigonal bipyramidal arrangement where the incoming azide and the departing leaving group are momentarily co-located on opposite sides of the central carbon atom. Quantum chemical calculations can determine the activation barrier for this step, which is a key determinant of the reaction rate. researchgate.netmdpi.com
Furthermore, the azide group in this compound can itself participate in various reactions, most notably 1,3-dipolar cycloadditions. Density Functional Theory (DFT) calculations are widely used to analyze the transition states of these cycloadditions. nih.govescholarship.org These studies help predict regioselectivity and activation energies, often employing distortion/interaction or activation strain models to deconstruct the energy barrier into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between them. escholarship.orgnih.gov
| Parameter | Description |
|---|---|
| Geometry | Trigonal bipyramidal around the methylene (B1212753) carbon. |
| Bonding | Partial bond formation between the carbon and the incoming azide (N3-); partial bond breaking between the carbon and the leaving group (e.g., Br-). |
| Key Computational Data | Activation Energy (ΔG‡), imaginary frequency corresponding to the reaction coordinate. |
| Influencing Factors | Solvent polarity, nature of the leaving group, steric hindrance. |
The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a process that can be mechanistically elucidated through the computation of reaction energy profiles. researchgate.net For cyclopropanes substituted with an electron-withdrawing group like the azidomethyl group, nucleophilic ring-opening is a common transformation pathway. researchgate.net
Electronic Structure and Reactivity Predictions
Computational methods provide profound insights into the electronic structure of this compound, which in turn allows for the prediction of its chemical reactivity.
DFT and other quantum chemical methods are powerful tools for exploring the reactivity of the azide group. dtic.milcuny.edu These calculations can determine various electronic properties, such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is vital for predicting how the azide will behave in different chemical environments.
For instance, in 1,3-dipolar cycloadditions, Frontier Molecular Orbital (FMO) theory is often applied. The relative energies of the azide's HOMO and LUMO compared to those of the dipolarophile determine the reaction rate and regioselectivity. nih.gov DFT calculations provide accurate predictions of these orbital energies. Furthermore, advanced techniques like energy decomposition analysis can partition the interaction energy in the transition state into contributions from electrostatics, Pauli repulsion, and orbital interactions, offering a deeper understanding of the factors controlling reactivity. nih.gov
| Computational Method/Theory | Information Gained | Application |
|---|---|---|
| Geometry Optimization | Provides stable structures of reactants, products, and transition states. | Predicting reaction mechanisms and stereochemical outcomes. |
| Frequency Calculations | Confirms stationary points (minima or transition states) and provides zero-point vibrational energies. | Calculating accurate activation and reaction free energies. |
| Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energies and gaps. | Predicting reactivity and regioselectivity in cycloadditions. nih.gov |
| Activation Strain Model | Deconstructs the activation barrier into strain and interaction energies. nih.gov | Understanding steric and electronic effects on reaction rates. escholarship.org |
The cyclopropane ring possesses significant strain energy (approximately 27.5 kcal/mol) due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). Computational chemistry provides methods to quantify and characterize this strain.
One common method involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved, allowing for the cancellation of errors in calculations and isolating the strain energy component. researchgate.net
Furthermore, methods like Natural Bond Orbital (NBO) analysis reveal the electronic consequences of this strain. NBO analysis shows that the C-C bonds in cyclopropane have increased p-character and are not oriented directly between the carbon nuclei, leading to the description of "bent" or "banana" bonds. researchgate.net This unique bonding arrangement gives the cyclopropane ring some properties reminiscent of a carbon-carbon double bond, influencing its reactivity and ability to interact with adjacent functional groups. researchgate.net
Conformational Analysis and Stereochemical Impact
A detailed study combining microwave spectroscopy and high-level quantum chemical calculations (MP2 and CCSD) has provided a definitive look at the conformational landscape of this compound. nih.gov This investigation identified three distinct conformers out of five possibilities. These conformers are primarily defined by the dihedral angles of the H−C−C−N and C−C−N−N atomic chains.
The most stable conformer, denoted as IV, was found to have a synclinal orientation for both of these dihedral angles. Two other conformers, V and III, were found to be slightly higher in energy by 1.6(6) kJ/mol and 2.1(6) kJ/mol, respectively. nih.gov The excellent agreement between the rotational constants predicted by CCSD calculations and those determined experimentally validates the accuracy of the computational models in describing the subtle structural and energetic differences between the rotamers. nih.gov This detailed understanding of the molecule's conformational preferences is essential for predicting its behavior in complex chemical and biological systems where specific three-dimensional arrangements are often required for interaction.
| Parameter | Conformer III | Conformer IV (Ground State) | Conformer V |
|---|---|---|---|
| Relative Energy (kJ/mol) | |||
| Experimental | 2.1(6) | 0 | 1.6(6) |
| CCSD/cc-pVTZ | 3.31 | 0 | 1.61 |
| Rotational Constant A (MHz) | |||
| Experimental | 6399.2736(16) | 7556.0964(14) | 10091.956(10) |
| CCSD/cc-pVTZ | 6355 | 7501 | 9989 |
| Rotational Constant B (MHz) | |||
| Experimental | 2068.5133(10) | 1932.3276(8) | 1681.3323(8) |
| CCSD/cc-pVTZ | 2065 | 1934 | 1686 |
| Rotational Constant C (MHz) | |||
| Experimental | 1693.4206(10) | 1649.0289(8) | 1519.2618(8) |
| CCSD/cc-pVTZ | 1692 | 1650 | 1522 |
Rotameric Forms and Relative Energies
The conformational landscape of this compound has been elucidated through a combination of microwave spectroscopy and quantum chemical calculations. Investigations have revealed the existence of multiple rotameric forms, arising from the rotation around the C-C and C-N single bonds.
Theoretical calculations predicted the existence of five distinct rotamers. Of these, three have been experimentally identified and assigned through microwave spectroscopy and are denoted as III, IV, and V. These conformers all share a synclinal orientation of the H-C-C-N atomic chain. Their distinction lies in the conformation of the C-C-N-N linkage, which can adopt a +, -, or synclinal or antiperiplanar arrangement.
Through relative intensity measurements in the microwave spectrum, it was determined that rotamer IV is the most stable form, possessing the lowest energy. The relative energies of the other two identified conformers, III and V, were determined to be slightly higher.
Computational studies performed at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have shown good agreement with the experimental findings, particularly for the rotational constants calculated at the CCSD level.
The following table summarizes the experimentally determined relative energies of the three assigned rotamers of this compound.
Table 1: Relative Energies of this compound Rotamers
| Rotamer | Relative Energy (kJ/mol) |
|---|---|
| IV | 0 (Ground State) |
| V | 1.6 ± 0.6 |
Influence of Stereochemistry on Reaction Outcomes
Detailed research findings specifically investigating the influence of the stereochemistry of this compound on its reaction outcomes are not extensively available in the current body of scientific literature. While the stereospecific synthesis of various cyclopropane derivatives and the influence of stereochemistry on the reactivity of other substituted cyclopropanes are well-documented, dedicated studies on how the cis and trans isomers of this compound, or its potential enantiomers, affect the rates, mechanisms, and product distributions of subsequent reactions have not been specifically reported.
Theoretical studies on analogous systems, such as 2-(bromomethyl)cycloalkylamines, have shown that the cis and trans isomers can exhibit different first-order rate constants in cyclization reactions. However, without direct experimental or computational data for this compound, any discussion on the influence of its stereochemistry on reaction outcomes would be speculative and fall outside the scope of this scientifically rigorous article. Further research is required to elucidate the stereochemical effects on the reactivity of this specific compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic arrangement of (Azidomethyl)cyclopropane. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of each nucleus can be mapped.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the adjacent methylene (B1212753) (-CH₂-) group. The protons on the cyclopropane (B1198618) ring typically appear in the upfield region of the spectrum, a characteristic feature attributed to the ring current effect which induces shielding. researchgate.netnih.gov For the parent cyclopropane molecule, this signal appears as a singlet at approximately 0.22 ppm. nih.govdocbrown.info In this compound, the substitution pattern breaks this symmetry, leading to more complex multiplets for the ring protons. The methylene protons, being adjacent to the electronegative azide (B81097) group, are deshielded and thus resonate further downfield.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclopropane ring are highly shielded and characteristically appear at an unusually high field, with the parent cyclopropane resonating at approximately -2.7 ppm. docbrown.info The methylene carbon attached to the azide group is expected to appear significantly downfield due to the electron-withdrawing nature of the N₃ group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Cyclopropyl CH | ¹H | 0.8 - 1.2 | Multiplet |
| Cyclopropyl CH₂ | ¹H | 0.4 - 0.7 | Multiplet |
| Methylene CH₂ | ¹H | ~3.3 | Dimer |
| Cyclopropyl CH | ¹³C | 10 - 15 | |
| Cyclopropyl CH₂ | ¹³C | 3 - 8 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of the atoms deduced from 1D spectra. Techniques such as COSY, HSQC, and HMBC are employed to establish through-bond correlations.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal scalar couplings between adjacent protons. Cross-peaks would be observed between the methylene protons and the methine proton of the cyclopropane ring, confirming their connectivity. libretexts.org Further correlations would be seen among the non-equivalent protons within the cyclopropane ring itself.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov For this compound, the HSQC spectrum would show a correlation peak between the methylene protons and the methylene carbon, as well as distinct correlations for each set of cyclopropyl protons with their respective ring carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the specific functional groups present in a molecule. azooptics.com These methods are highly complementary, as the selection rules governing them differ; some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. azooptics.com
The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the azide functional group.
Azide Group: The most prominent feature is the asymmetric stretching vibration (νas) of the N₃ group, which appears in a relatively clear region of the spectrum, typically between 2100 and 2120 cm⁻¹. mdpi.comnih.govresearchgate.net This intense band is an unambiguous indicator of the presence of the azide moiety. A weaker symmetric stretching mode (νs) can sometimes be observed around 1250 cm⁻¹. mdpi.com
Cyclopropane Group: The cyclopropane ring exhibits characteristic C-H and C-C vibrational modes. The C-H stretching vibrations are typically found in the region of 3000-3100 cm⁻¹, slightly higher than for unstrained alkanes. A study on a related cyclopropane derivative identified C-H stretches at 2980 and 2865 cm⁻¹. rsc.org The ring deformation or "breathing" modes are also characteristic, though they appear at lower frequencies in the fingerprint region.
Raman spectroscopy provides complementary data. While the azide asymmetric stretch is also Raman active, other modes, particularly those involving symmetric vibrations of the carbon skeleton like the cyclopropane ring breathing mode, can be more intense in the Raman spectrum. spectroscopyonline.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | IR | 2100 - 2120 | Very Strong, Sharp |
| Azide (-N₃) | Symmetric Stretch | IR/Raman | ~1250 | Weak to Medium |
| Cyclopropane C-H | Stretch | IR/Raman | 3000 - 3100 | Medium |
| Methylene C-H | Stretch | IR/Raman | 2850 - 2960 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.
For this compound (C₄H₇N₃), the molecular weight is 97.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 97. A key fragmentation pathway for azides involves the loss of a molecule of nitrogen (N₂, 28 Da). researchgate.net This would result in a prominent fragment ion at m/z 69, corresponding to the [C₄H₇]⁺ cation radical. Further fragmentation of the cyclopropylmethyl cation could lead to characteristic ions of the cyclopropane ring system, such as fragments at m/z 41 ([C₃H₅]⁺) and m/z 39 ([C₃H₃]⁺). docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). escholarship.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₄H₇N₃ by measuring the mass of the molecular ion with high accuracy. For example, an HRMS analysis using electrospray ionization (ESI) might detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Table 3: Expected HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| [C₄H₇N₃]⁺ | [M]⁺ | 97.06399 |
| [C₄H₈N₃]⁺ | [M+H]⁺ | 98.07184 |
This high level of mass accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. rsc.orgnih.gov
Fragmentation Patterns and Structural Information
Mass spectrometry is a critical analytical technique for elucidating the structure of molecules through the analysis of their fragmentation patterns upon ionization. For this compound, while specific experimental mass spectra are not widely published, a theoretical fragmentation pattern can be predicted based on the known behaviors of cyclopropane rings and organic azides. The molecular ion ([M]•+) of this compound (C₄H₇N₃) would appear at a mass-to-charge ratio (m/z) of 99.
The most characteristic fragmentation of organic azides is the facile loss of a molecule of dinitrogen (N₂), which is a stable, neutral molecule. dtic.milresearchgate.netacs.org This process is a dominant fragmentation pathway and would result in a prominent peak at m/z 71, corresponding to the [C₄H₇]⁺ cation.
Following the initial loss of N₂, or occurring in parallel, are fragmentations characteristic of the cyclopropylmethyl structure. The cyclopropane ring can undergo cleavage, and the alkyl chain can fragment. Key fragmentation processes include:
Loss of N₂: The primary fragmentation, leading to the [C₄H₇]⁺ ion at m/z 71.
Ring Opening and Rearrangement: The m/z 71 ion can rearrange to more stable carbocation structures, which then undergo further fragmentation.
Loss of Hydrogen: Loss of a hydrogen radical from the molecular ion or subsequent fragments can occur. For example, a peak at m/z 98 ([M-H]⁺) might be observed.
Cleavage of the Cyclopropane Ring: The strained three-membered ring can break, leading to various smaller fragments. Based on the fragmentation of cyclopropane itself, ions such as [C₃H₅]⁺ (m/z 41) and [C₂H₃]⁺ (m/z 27) could be expected from the breakdown of the core structure. docbrown.info
Loss of the Azide Group: Cleavage of the C-N bond could result in the formation of a cyclopropylmethyl cation [C₄H₇]⁺ at m/z 55 and the loss of an N₃ radical.
The resulting mass spectrum would provide a unique fingerprint, allowing for the confirmation of the compound's molecular weight and offering substantial evidence for its structural components—the cyclopropane ring and the azidomethyl group.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Ion Fragment | Formula | Fragmentation Pathway |
| 99 | Molecular Ion | [C₄H₇N₃]⁺ | Ionization of parent molecule |
| 71 | Cyclopropylmethylnitrene cation | [C₄H₇N]⁺ | Loss of N₂ from molecular ion |
| 55 | Cyclopropylmethyl cation | [C₄H₇]⁺ | Loss of N₃ radical |
| 41 | Cyclopropyl cation or Allyl cation | [C₃H₅]⁺ | Ring cleavage and rearrangement |
| 27 | Vinyl cation | [C₂H₃]⁺ | Further fragmentation |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry. However, its application to this compound presents significant challenges. Microwave spectroscopy studies have been conducted at -30 °C, which suggests that the compound is a volatile liquid or a low-melting solid at ambient temperatures. nih.gov Obtaining a single crystal suitable for diffraction analysis is therefore a primary obstacle.
Growing a single crystal of a volatile or potentially thermally sensitive compound like this compound requires specialized techniques that go beyond simple slow evaporation. york.ac.ukyoutube.com
Common methods for such compounds include:
In-situ Crystallization: The compound can be sealed in a capillary and slowly cooled on the diffractometer until a single crystal forms. This method avoids the need to handle the crystal at room temperature.
Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is allowed to slowly diffuse into it, either through a liquid layer or via vapor diffusion. youtube.com This gradual decrease in solubility can promote slow, ordered crystal growth.
Sublimation: For volatile solids, sublimation in a sealed tube with a controlled temperature gradient can sometimes yield single crystals.
Once a suitable single crystal is obtained and mounted, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined, yielding a complete three-dimensional structure. springernature.com
While this compound itself is an achiral molecule, derivatives can be synthesized that contain stereocenters. For example, substitution on the cyclopropane ring can introduce chirality. For enantiomerically pure chiral derivatives, X-ray crystallography is a powerful tool for determining the absolute configuration—the exact spatial arrangement of its atoms. nih.govresearchgate.net
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). csic.esiucr.orgiucr.org This effect occurs when the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal. Anomalous dispersion causes a phase shift in the scattered X-rays, leading to small but measurable intensity differences between reflections that would otherwise be identical by symmetry (known as Bijvoet pairs). yetnet.ch
By carefully measuring and analyzing the intensities of these Bijvoet pairs, the absolute structure of the crystal can be established. nih.gov A key metric in this analysis is the Flack parameter , which is refined during the structure solution process. wikipedia.orgox.ac.uk
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct. ed.ac.ukmdpi.com
A value close to 1 suggests that the inverted configuration is the correct one.
A value near 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers).
This method has been successfully used to determine the absolute configuration of various chiral cyclopropane derivatives, providing definitive proof of their stereochemistry. researchgate.net
Applications and Strategic Utility in Chemical Synthesis
Building Block for Complex Molecule Synthesis.mdpi.comresearchgate.netsemanticscholar.orgnih.gov
(Azidomethyl)cyclopropane serves as a valuable building block for the assembly of intricate molecular architectures. mdpi.comresearchgate.netsemanticscholar.orgnih.gov The cyclopropane (B1198618) moiety can be retained in the final structure to introduce specific conformational constraints or can be strategically opened to access different chemical space. The azide (B81097) functionality provides a robust and selective means of introducing nitrogen-containing heterocycles or for linking with other molecular fragments.
The unique structural and electronic properties of the cyclopropane ring make it a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. researchgate.net this compound can be envisioned as a precursor to a variety of these compounds. For instance, the reduction of the azide group to an amine would yield cyclopropylmethylamine, a key structural motif in several pharmaceutical agents. This transformation can be achieved through methods such as Staudinger reduction or hydrogenation.
While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of cyclopropylamine (B47189) derivatives is a well-established strategy in medicinal chemistry. longdom.org For example, cyclopropylamine is a key component of the antiviral drug Telaprevir and the antibiotic Ciprofloxacin. researchgate.net The synthesis of such compounds often involves the introduction of the cyclopropylmethylamine moiety, for which this compound could serve as a direct and efficient precursor.
| Biologically Active Compound Class | Potential Synthetic Route from this compound | Key Transformation |
|---|---|---|
| Cyclopropylmethylamines | Direct reduction of the azide group. | Staudinger Reduction or Catalytic Hydrogenation |
| Triazole-containing bioactives | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a biologically relevant alkyne. | Click Chemistry |
This compound is a valuable intermediate for the synthesis of more complex pharmaceutical building blocks. The azide group can be readily converted into other nitrogen-containing functionalities, such as amines, amides, and N-heterocycles. For example, the reaction of this compound with an alkyne via CuAAC yields a stable 1,2,3-triazole ring, a common scaffold in pharmaceuticals. utexas.eduresearchgate.net This reaction is highly efficient and proceeds under mild conditions, making it ideal for late-stage functionalization in a synthetic sequence.
A pertinent example, although not starting directly with this compound, is the synthesis of a key cyclopropane intermediate for the antiplatelet drug Ticagrelor. In one reported synthesis, an acyl azide is formed and undergoes a Curtius rearrangement to produce the necessary cyclopropylamine precursor. nih.gov This highlights the utility of the azide group in the synthesis of cyclopropane-containing pharmaceutical intermediates. This compound could potentially offer a more direct route to similar intermediates.
The azide functionality of this compound makes it a suitable candidate for the modification of polymers and other materials. Through click chemistry, this compound can be covalently attached to polymers containing alkyne groups. nih.gov This post-polymerization modification strategy allows for the introduction of the cyclopropane moiety onto a polymer backbone, thereby altering its physical and chemical properties. For instance, the incorporation of the rigid cyclopropane ring can influence the thermal stability, mechanical strength, and morphology of the polymer.
While specific examples of polymer modification using this compound are not widely reported, the general principle of using azido-functionalized small molecules for polymer modification via click chemistry is a well-established technique in materials science. nih.govnih.gov This approach has been used to functionalize a variety of polymers, including polystyrene and poly(ethylene glycol), for applications in drug delivery, tissue engineering, and surface coatings.
| Polymer Type | Modification Strategy | Potential Property Change |
|---|---|---|
| Alkyne-functionalized polymers | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Increased rigidity, altered thermal properties |
| Phosphine-functionalized polymers | Staudinger Ligation | Introduction of nitrogen-containing linkages |
Scaffold for Medicinal Chemistry Exploration.mdpi.comresearchgate.netbeilstein-journals.orgnih.govnih.gov
The rigid framework of the cyclopropane ring makes it an attractive scaffold for the design of new drugs. wikipedia.orgmdpi.comresearchgate.net By attaching various functional groups to the cyclopropane core, chemists can explore the chemical space around a biological target and optimize drug-receptor interactions. This compound provides a convenient starting point for such explorations.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The conformational rigidity of the cyclopropane ring helps to pre-organize appended functional groups in a well-defined spatial arrangement, which can lead to higher binding affinity and selectivity for a target receptor. wikipedia.orgmdpi.com
Starting from this compound, a diverse library of compounds can be synthesized by modifying the azide group. For example, a series of triazole-containing compounds can be generated via click chemistry with a variety of alkynes. Each of these new compounds would present a unique pharmacophore, with the cyclopropane ring acting as a central, rigid core.
The azide group is a key player in the field of bioconjugation and bioorthogonal chemistry. wikipedia.orgbeilstein-journals.org These fields involve the chemical modification of biomolecules, such as proteins and nucleic acids, in their native environment without interfering with biological processes. The azide group is considered "bioorthogonal" because it is absent in most biological systems and does not react with the vast majority of biological functional groups.
This compound can be used to introduce an azide tag onto a molecule of interest. This azide-tagged molecule can then be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne, via a bioorthogonal reaction like CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgbeilstein-journals.orgwikipedia.org This strategy is widely used for labeling and imaging biomolecules in living cells.
While direct applications of this compound for this purpose are not extensively detailed, the principle is well-established with other azido-containing compounds. beilstein-journals.orgnih.gov The small size of the azidomethylcyclopropane moiety would be advantageous in minimizing perturbations to the structure and function of the tagged biomolecule.
Role in Agrochemical and Specialty Chemical Development
This compound serves as a strategic building block in the development of advanced agrochemicals and specialty chemicals. Its utility stems from the unique combination of the cyclopropyl (B3062369) ring and the azide functional group. The cyclopropyl moiety is a highly sought-after structural motif in modern chemical design, known for imparting beneficial physicochemical properties to active ingredients. longdom.orgresearchgate.net Simultaneously, the azide group provides a versatile chemical handle for elaboration into more complex molecular architectures.
The primary strategic value of incorporating the cyclopropyl group into bioactive molecules lies in its ability to enhance key performance characteristics. longdom.org In agrochemical research, introducing this small, strained ring can lead to significant improvements in a compound's metabolic stability, biological activity, and binding affinity to target enzymes or receptors. nih.gov The rigid structure of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, which can lead to enhanced potency. Furthermore, the C-H bonds on a cyclopropane ring are stronger than in typical alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450s, thereby increasing the compound's persistence and efficacy. longdom.org
| Property Conferred by Cyclopropyl Group | Impact on Agrochemical Performance | Underlying Mechanism |
|---|---|---|
| Increased Metabolic Stability | Longer-lasting crop protection, potentially lower application rates. | Stronger C-H bonds resist enzymatic degradation (e.g., by P450 oxidases). longdom.org |
| Enhanced Biological Potency | Higher efficacy against target pests, weeds, or fungi. | The rigid ring structure can enforce a bioactive conformation, improving binding to target sites. nih.gov |
| Improved Physicochemical Properties | Better formulation and uptake characteristics. | Can modify lipophilicity and molecular shape to optimize for transport across biological membranes. nih.gov |
| Novel Structural Scaffolds | Access to new classes of active ingredients, overcoming resistance. | Provides a three-dimensional structure that is distinct from more common linear or aromatic groups. mdpi.com |
From a synthetic standpoint, this compound is valued for the reactivity of its azide group, which opens pathways to two principal classes of compounds. Firstly, the azide can be readily and cleanly reduced to a primary amine, yielding cyclopropylmethylamine. This amine is a valuable synthon for introducing the cyclopropylmethyl group into a target molecule, often through the formation of amide, urea, or sulfonamide linkages common in agrochemical structures.
Secondly, the azide group is a key component in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and highly specific covalent linking of the this compound unit to a molecule containing an alkyne. The resulting stable triazole ring serves as a robust linker, connecting the beneficial cyclopropyl group to another pharmacophore or molecular scaffold. This modular approach enables the rapid synthesis of diverse libraries of novel compounds for screening and optimization in agrochemical and specialty chemical research. acs.org
| Transformation of Azidomethyl Group | Reaction Type | Resulting Functional Group | Strategic Utility in Synthesis |
|---|---|---|---|
| Reduction | Catalytic Hydrogenation, Staudinger Reaction | Primary Amine (-CH₂NH₂) | Forms a key building block (cyclopropylmethylamine) for creating amides, ureas, and other linkages in active ingredients. |
| Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Ring | Provides a stable, inert linker to connect the cyclopropylmethyl moiety to other molecular fragments in a modular fashion ("click chemistry"). nih.gov |
Future Directions and Emerging Research Avenues
Sustainable Synthesis of (Azidomethyl)cyclopropane
The development of environmentally benign synthetic methods is a paramount goal in contemporary chemistry. For this compound, future efforts will focus on aligning its production with the principles of green chemistry. Key strategies include the use of safer solvents, the development of catalytic methods to improve atom economy, and the use of alternative energy sources to minimize environmental impact.
A primary route to this compound involves the nucleophilic substitution of a leaving group on a cyclopropylmethyl derivative with an azide (B81097) salt. Greener approaches to this synthesis could involve:
Catalytic Precursor Synthesis: Utilizing transition metal-catalyzed cyclopropanation to form the cyclopropane (B1198618) ring is a powerful strategy. Catalysts based on copper and rhodium are effective, and future research will likely focus on replacing these with more abundant and less toxic metals like iron. unimi.it
Alternative Azide Sources: Moving away from potentially hazardous azide salts like sodium azide towards safer, in-situ generated azide sources.
Solvent Selection: Replacing common polar aprotic solvents such as dimethylformamide (DMF) with more sustainable alternatives.
Enzymatic and biocatalytic methods represent another promising frontier. The biosynthesis of cyclopropane rings is known in nature, often proceeding through S-adenosyl-methionine (SAM)-dependent methylation or intramolecular SN2-type reactions. nih.gov Harnessing enzymes for the stereoselective synthesis of cyclopropane precursors could offer a highly efficient and green route to chiral this compound derivatives. nih.govutdallas.edu
Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The synthesis of this compound and its precursors is well-suited for this technology, particularly for handling potentially unstable intermediates like diazo compounds, which are often used in cyclopropanation reactions.
A continuous flow process has been devised for the cyclopropanation of olefins using unstabilized diazo compounds generated in situ. nih.gov This approach allows for reactions to be conducted at room temperature, improving safety and efficiency. nih.gov Implementing such a system for the synthesis of this compound precursors could streamline production and allow for on-demand generation. Automation can be integrated with these flow systems to enable high-throughput synthesis and optimization of reaction conditions.
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Handling of potentially explosive intermediates (e.g., diazo compounds) in large quantities. | In-situ generation and immediate consumption of hazardous intermediates, minimizing risk. |
| Control | Difficult to control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and reaction time, leading to higher selectivity. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer periods or by parallelization. |
| Efficiency | Often involves multiple work-up and purification steps. | Can be integrated with in-line purification, reducing manual labor and solvent use. |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds. a-star.edu.sgnih.gov The this compound scaffold is an ideal building block for generating diverse chemical libraries for HTS. Its azide functional group is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org
This highly efficient and chemoselective reaction allows for the modular assembly of complex molecules from a library of this compound derivatives and various alkyne-containing fragments. rsc.orgresearchgate.net This strategy enables the rapid synthesis of large libraries of triazole-containing compounds, which can then be directly screened for biological activity without extensive purification. researchgate.net Automated liquid handling and robotic systems can be employed to perform these reactions in microplate formats, fully integrating the synthesis with the screening workflow. washu.edu
The process typically involves:
Library Design: Computational tools are used to select a diverse set of alkynes to be reacted with this compound.
Automated Synthesis: Robotic systems dispense the reactants into microplates to perform the CuAAC reaction.
Direct Screening: The resulting triazole library is screened in a variety of biological assays, such as fluorescence, luminescence, or high-content imaging-based assays. a-star.edu.sgwashu.edu
Exploration of New Reaction Classes and Applications
While the azide group's utility in click chemistry is well-established, ongoing research is exploring other transformations to broaden the applications of this compound. The high ring strain of the cyclopropane moiety means it can participate in addition reactions, similar to alkenes, when treated with certain electrophiles. unimi.it
Emerging areas of research include:
New Cyclopropanation Methods: The development of novel cyclopropanation reagents and catalysts continues to be an active area. nih.govresearchgate.net For instance, diastereoselective intramolecular cyclopropanations using a new class of push-pull carbenes have been reported, offering new ways to create structurally unique cyclopropane derivatives. nih.gov
Ring-Opening Reactions: Controlled ring-opening of the cyclopropane can provide access to other valuable acyclic structures, leveraging the stored ring-strain energy as a driving force for transformations.
Azide Group Transformations: Beyond reduction to amines and cycloadditions, the azide group can undergo other reactions, such as the Staudinger ligation or reactions with phosphines, to form new linkages.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to cyclopropanation reactions is a growing field. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity. For this compound, computational modeling can provide deep insights into its synthesis and behavior. Density Functional Theory (DFT) and other methods can be used to:
Elucidate Reaction Mechanisms: Modeling the transition states and intermediates of cyclopropanation and azide-installation reactions can help optimize conditions and predict stereochemical outcomes. For example, computational studies can clarify the nature of carbocation or carbenoid intermediates in cyclopropanation reactions. nih.govresearchgate.net
Predict Reactivity: The reactivity of the cyclopropane ring and the azide group can be modeled to predict how the molecule will behave in different chemical environments and to design new reactions.
Guide Catalyst Design: Computational screening can accelerate the discovery of new, more efficient, and selective catalysts for the synthesis of this compound and its derivatives.
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient for building molecular complexity. mdpi.comfrontiersin.org this compound is a promising candidate for inclusion in MCRs.
While the azide group itself can participate in certain MCRs, a more common strategy involves its reduction to the corresponding amine, (aminomethyl)cyclopropane. This primary amine can then be used as a key component in a variety of well-known MCRs, such as:
Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com Using (aminomethyl)cyclopropane would lead to the rapid synthesis of complex peptide-like structures incorporating the cyclopropane motif.
Mannich Reaction: A three-component reaction between an aldehyde, an amine, and an enolizable carbonyl compound. mdpi.com
Passerini Reaction: A three-component reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide. mdpi.com
The ability to incorporate the unique three-dimensional structure of the cyclopropane ring into complex molecules through a single, efficient MCR step holds significant promise for drug discovery and materials science. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for (azidomethyl)cyclopropane, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclopropanation of allyl azides or azide substitution on pre-formed cyclopropane derivatives. Key factors include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions like azide decomposition .
- Catalyst selection : Copper(I) catalysts improve regioselectivity in azide-alkyne cycloadditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis . Methodological tip: Optimize using a fractional factorial design to isolate critical variables (e.g., solvent, catalyst loading) .
Q. How should researchers characterize this compound’s structural stability under varying conditions?
Use a combination of:
- NMR spectroscopy : Monitor and shifts to detect ring strain or azide degradation .
- DSC/TGA : Assess thermal stability; cyclopropane rings typically exhibit exothermic decomposition above 150°C .
- Kinetic studies : Track azide decomposition rates in solution via UV-Vis at 270 nm . Data contradiction note: Discrepancies in thermal stability may arise from impurities; always cross-validate with elemental analysis .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to mitigate inhalation risks (azides release toxic HN) .
- Storage : Keep at –20°C in amber vials with inert gas to prevent photolytic/thermal decomposition .
- Emergency protocols : Neutralize spills with dilute NaNO to degrade azides .
Advanced Research Questions
Q. How do substituents on the cyclopropane ring influence this compound’s reactivity in click chemistry?
Computational studies (DFT/MD) reveal:
- Electron-withdrawing groups (e.g., –NO) increase ring strain, accelerating ring-opening but reducing azide stability .
- Steric effects : Bulky substituents hinder Cu(I) coordination, lowering click reaction efficiency by 30–50% . Experimental design: Compare activation energies (B3LYP/6-31G*) for substituted analogs to predict reactivity .
Q. What computational models best predict the conformational dynamics of this compound?
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-based reactions?
Apply triangulation:
- Replicate studies : Control catalyst purity (e.g., CuBr vs. CuI) and solvent dryness .
- Meta-analysis : Use Cochrane Review methods to aggregate data from heterogeneous sources .
- In situ monitoring : Raman spectroscopy tracks intermediate formation, reducing inference errors .
Q. What strategies mitigate cyclopropane ring-opening during functionalization of this compound?
- Protecting groups : Temporarily block the azide with trityl groups to stabilize the ring during alkylation .
- Low-temperature lithiation : Use LDA at –78°C to avoid ring strain release .
- Computational screening : Identify transition states with <20 kcal/mol barriers to prioritize stable intermediates .
Methodological Frameworks
- Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
- Data integrity : Preserve raw NMR/TGA files for 5–10 years and share via repositories like Zenodo .
- Ethical reporting : Disclose all synthetic attempts, including failed routes, to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
